Structural Differentiation from Gefapixant and AF-353: Chemotype Comparison
This compound represents a pyrazole-acrylamide chemotype, which is structurally distinct from the leading P2X3 antagonists gefapixant (a diaminopyrimidine) and AF-353. While gefapixant exhibits an IC50 of ~30 nM at the human P2X3 homotrimer and AF-353 has a pIC50 of 8.0 (IC50 ~10 nM) [1][2], these values are for fundamentally different chemical scaffolds. The target compound's unique substitution pattern (pyrazin-2-yl and o-tolyl) offers a distinct vector for exploring structure-activity relationships (SAR) within the P2X3 antagonist space [3].
| Evidence Dimension | Chemotype / Core Scaffold |
|---|---|
| Target Compound Data | Pyrazole-acrylamide core; R1 = pyrazin-2-yl, R2 = o-tolyl [3] |
| Comparator Or Baseline | Gefapixant: Diaminopyrimidine core. AF-353: Distinct non-pyrazole chemotype [1][2] |
| Quantified Difference | Qualitative difference in core scaffold. No direct potency comparison available for this specific compound. |
| Conditions | Structural analysis based on patent disclosures and literature. |
Why This Matters
For medicinal chemistry programs seeking novel IP and SAR exploration, a distinct chemotype is critical to avoid known clinical candidate limitations, even if potency is initially unknown.
- [1] Gever, J. R., et al. (2010). AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. British Journal of Pharmacology, 160(6), 1387-1398. View Source
- [2] BindingDB. (n.d.). Gefapixant (AF-219) affinity data. Retrieved May 9, 2026. View Source
- [3] Chen, L., et al. (2009). Pyrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent Application Publication No. US20090170873A1. View Source
